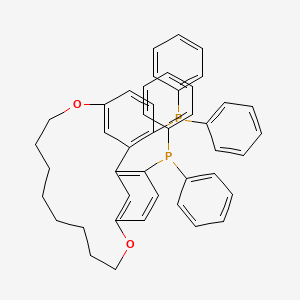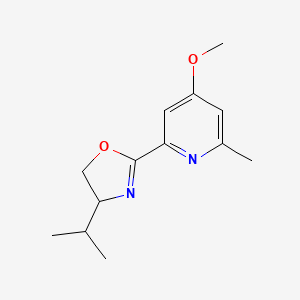![molecular formula C7H15NO B14771996 [(3R,4R)-3,4-dimethylpyrrolidin-3-yl]methanol](/img/structure/B14771996.png)
[(3R,4R)-3,4-dimethylpyrrolidin-3-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3R,4R)-3,4-dimethylpyrrolidin-3-yl]methanol is a chiral compound with the molecular formula C7H15NO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(3R,4R)-3,4-dimethylpyrrolidin-3-yl]methanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of [(3R,4R)-3,4-dimethylpyrrolidin-3-yl]methanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions .
Industrial Production Methods
Industrial production methods for this compound may involve catalytic hydrogenation processes, where the precursor is hydrogenated in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions .
Analyse Des Réactions Chimiques
Types of Reactions
[(3R,4R)-3,4-dimethylpyrrolidin-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as NaBH4 and LiAlH4 are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of [(3R,4R)-3,4-dimethylpyrrolidin-3-yl]methanone.
Reduction: Formation of [(3R,4R)-3,4-dimethylpyrrolidine].
Substitution: Formation of [(3R,4R)-3,4-dimethylpyrrolidin-3-yl]chloride or bromide.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, [(3R,4R)-3,4-dimethylpyrrolidin-3-yl]methanol is used as a chiral building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the preparation of enantiomerically pure compounds .
Biology and Medicine
Its derivatives may exhibit biological activity and can be used in drug discovery and development .
Industry
In the chemical industry, this compound can be used as an intermediate in the production of agrochemicals, polymers, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of [(3R,4R)-3,4-dimethylpyrrolidin-3-yl]methanol depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would depend on the specific derivative and its intended use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(3R,4R)-3,4-dimethylpyrrolidine]
- [(3R,4R)-3,4-dimethylpyrrolidin-3-yl]methanone
- [(3R,4R)-3,4-dimethylpyrrolidin-3-yl]chloride
Uniqueness
[(3R,4R)-3,4-dimethylpyrrolidin-3-yl]methanol is unique due to its chiral nature and the presence of a hydroxyl group, which allows for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications .
Propriétés
Formule moléculaire |
C7H15NO |
|---|---|
Poids moléculaire |
129.20 g/mol |
Nom IUPAC |
[(3R)-3,4-dimethylpyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C7H15NO/c1-6-3-8-4-7(6,2)5-9/h6,8-9H,3-5H2,1-2H3/t6?,7-/m1/s1 |
Clé InChI |
ROIPNKDBVGGBFD-COBSHVIPSA-N |
SMILES isomérique |
CC1CNC[C@]1(C)CO |
SMILES canonique |
CC1CNCC1(C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


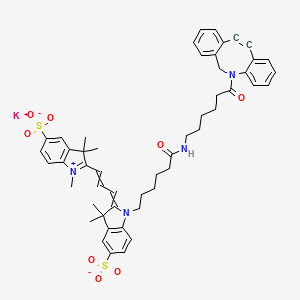
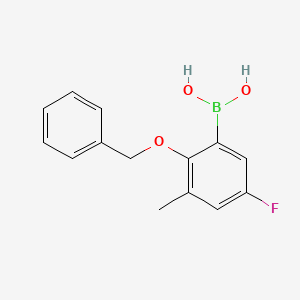
![[1-(3,4-Dihydroxyoxolan-2-yl)-2-hydroxyethyl] dodecanoate](/img/structure/B14771930.png)
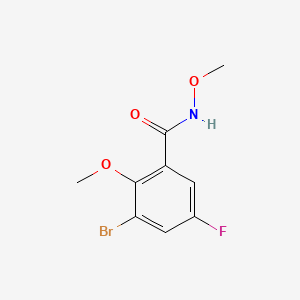
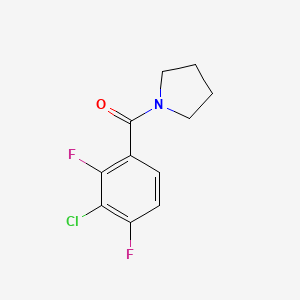
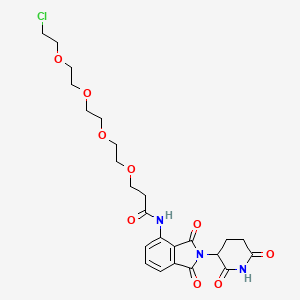

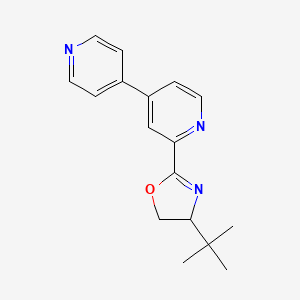
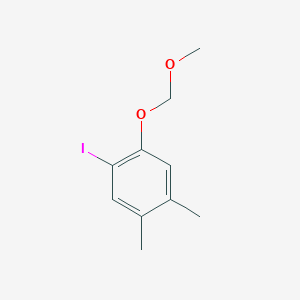

![(S)-2-methyl-N-spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-ylpropane-2-sulfinamide](/img/structure/B14771990.png)
